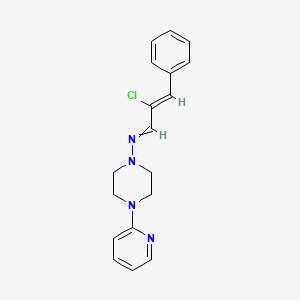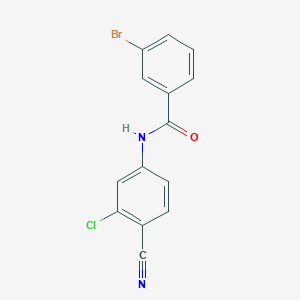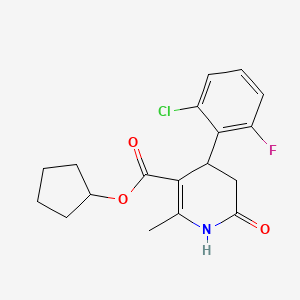![molecular formula C15H13N5O4 B5602770 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5602770.png)
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, starting with a suitable precursor. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives involved reacting pyrazole with various substituted acetamides (Sunder & Maleraju, 2013). Although not directly related to the target compound, this example illustrates the complexity of synthesizing multifunctional acetamides.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule is characterized using various spectroscopic techniques. For instance, the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was established by elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy (Ismailova et al., 2014). These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups. For example, acetamide derivatives have been synthesized and shown to possess potential analgesic activities, indicating specific chemical reactivity and biological properties (Kaplancıklı et al., 2012). This suggests that our target compound could also undergo various chemical reactions, leading to interesting biological activities.
Physical Properties Analysis
The physical properties of compounds like 2-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide can be inferred from similar molecules. For instance, the solubility, melting point, and crystalline structure contribute to its physical characterization. The crystal structure of related compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, provides insights into molecular interactions and stability (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and potential for undergoing specific reactions like hydrolysis, oxidation, and reduction, can be significant. While specific data on our target compound might not be readily available, studies on similar compounds offer valuable insights. For example, the bioactivity of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide against enzymes like acetylcholinesterase indicates the chemical properties and potential applications of these compounds (Siddiqui et al., 2013).
Applications De Recherche Scientifique
Analgesic Activity
Some acetamide derivatives, closely related to the compound , have been synthesized and investigated for their potential analgesic activities. These studies showed that certain derivatives could significantly reduce acetic acid-induced writhing responses and increase pain thresholds in thermal and mechanical nociceptive tests without affecting motor coordination in mice (Kaplancıklı et al., 2012).
Anticancer Agents
Research has also focused on the synthesis and evaluation of new derivatives as potential anticancer agents targeting specific cellular mechanisms. For instance, derivatives have been evaluated for their effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines, showing promising cytotoxic effects and inhibitory effects on Matrix metalloproteinases (MMPs), crucial for tumor progression (Özdemir et al., 2017).
Antibacterial Activity
Another area of interest is the synthesis of derivatives for antibacterial purposes. For example, derivatives have been synthesized and found to possess significant antibacterial activity, which highlights the potential for these compounds in addressing bacterial infections (Ramalingam et al., 2019).
Environmental Applications
In addition to pharmacological applications, research into acetamide derivatives includes their use in environmentally benign chemical processes. For instance, a TEMPO-catalyzed alcohol oxidation system using recyclable reagents has been developed, indicating the compound's relevance in green chemistry applications (Li & Zhang, 2009).
Antimicrobial and Antifungal Activities
Derivatives have also been synthesized and evaluated for their antimicrobial and antifungal activities, showing promising results against a range of pathogens. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Rezki, 2016).
Propriétés
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-14(16-7-11-2-1-5-22-11)8-20-18-15(17-19-20)10-3-4-12-13(6-10)24-9-23-12/h1-6H,7-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIWCWFJGYMRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)
![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)
![N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5602730.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)

![4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5602750.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5602759.png)

![N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide](/img/structure/B5602765.png)
![5-(2-chlorophenyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5602778.png)